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molecular formula C12H20O B1606340 4-Cyclohexylcyclohexanone CAS No. 92-68-2

4-Cyclohexylcyclohexanone

Cat. No. B1606340
M. Wt: 180.29 g/mol
InChI Key: JLYNSPSTPQAEAX-UHFFFAOYSA-N
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Patent
US06884774B2

Procedure details

To a solution of 4-hydroxycyclohexylcyclohexane (25 g) in acetone (250 ml) was added dropwise with stirring 2.67N Jone's regend (77 ml) at 0° C. The mixture was then stirred for 1 hour at 0° C. The organic layer was collected and evaporated. The reaction mixture was added to a mixture of water and diethyl ether. The organic layer was washed with water, sodium hydrogen carbonate solution and brine. The organic layer was taken and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure to give 4-cyclohexylcyclohexanone (19.57 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:4][CH2:3]1>CC(C)=O>[CH:8]1([CH:5]2[CH2:4][CH2:3][C:2](=[O:1])[CH2:7][CH2:6]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1CCC(CC1)C1CCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring 2.67N Jone's regend (77 ml) at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1 hour at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The reaction mixture was added to a mixture of water and diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water, sodium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.57 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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